molecular formula C22H21NO3S2 B5433264 (5Z)-5-[4-(benzyloxy)benzylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[4-(benzyloxy)benzylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5433264
M. Wt: 411.5 g/mol
InChI Key: DEUIIYCVIRICQL-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (5Z)-5-[4-(benzyloxy)benzylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a thiazolidinone core, which is known for its biological activity, and a benzyloxybenzylidene moiety, which can enhance its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[4-(benzyloxy)benzylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-(benzyloxy)benzaldehyde with a thiazolidinone derivative. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-5-[4-(benzyloxy)benzylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone core can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl derivative.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[4-(benzyloxy)benzylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has shown potential as an antimicrobial and anticancer agent. The thiazolidinone core is known for its biological activity, and the benzyloxybenzylidene moiety can enhance its interaction with biological targets.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to inhibit certain enzymes and proteins makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it suitable for various applications, including the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of (5Z)-5-[4-(benzyloxy)benzylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and proteins. The thiazolidinone core can inhibit the activity of certain enzymes, while the benzyloxybenzylidene moiety can enhance its binding affinity. This dual action can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-[4-(benzyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one: Lacks the tetrahydrofuran-2-ylmethyl group.

    (5Z)-5-[4-(benzyloxy)benzylidene]-3-(methyl)-2-thioxo-1,3-thiazolidin-4-one: Contains a methyl group instead of the tetrahydrofuran-2-ylmethyl group.

Uniqueness

The presence of the tetrahydrofuran-2-ylmethyl group in (5Z)-5-[4-(benzyloxy)benzylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one enhances its chemical properties, such as solubility and stability

Properties

IUPAC Name

(5Z)-3-(oxolan-2-ylmethyl)-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3S2/c24-21-20(28-22(27)23(21)14-19-7-4-12-25-19)13-16-8-10-18(11-9-16)26-15-17-5-2-1-3-6-17/h1-3,5-6,8-11,13,19H,4,7,12,14-15H2/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUIIYCVIRICQL-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CN2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=CC=C4)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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